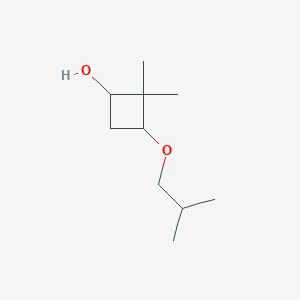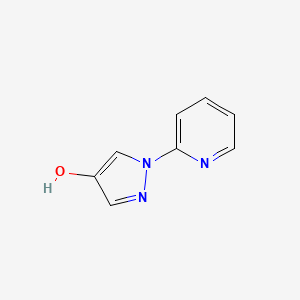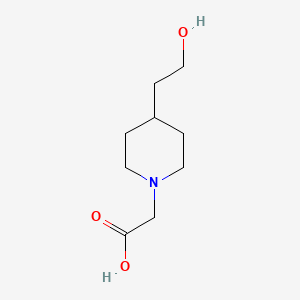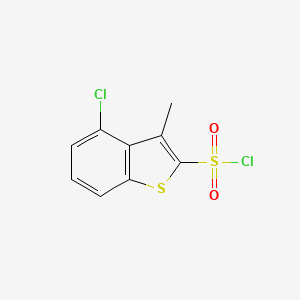
3-(2-氯-6-氟苄基)-4-羟基-1-(4-吡啶基甲基)-2(1H)-吡啶酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone (hereinafter referred to as CFPP) is a novel compound that has been studied extensively in recent years. CFPP is a small molecule that has been found to have a wide range of potential applications in scientific research. It has been found to have potential use in the treatment of various diseases, as well as in the development of new drugs.
科学研究应用
环境和健康研究中的分析方法:各种研究详细介绍了分析环境和生物系统中化学化合物的存在和影响的方法。例如,对对羟基苯甲酸酯及其在水生环境中发生、归宿和行为的研究揭示了常用防腐剂对环境的影响,突出了监测和评估合成化学品对生态系统影响的必要性 (哈曼、道奇、罗辛和穆尼奥斯,2015 年)。
光化学和化学合成:另一个感兴趣的领域是对化学品中光致变色活性的研究,例如邻硝基苄基吡啶,由于其良好的性质,包括固态光致变色活性和多稳定性,在基于光子的电子学中具有应用 (瑙莫夫,2006 年)。这说明了对化学化合物潜在技术应用的持续研究。
环境毒理学和健康风险:研究还关注与化学化合物相关的健康和环境风险,包括用于工业过程和消费品中的化学化合物。例如,对新型氟化替代传统全氟和多氟烷基物质 (PFAS) 的环境和健康风险的研究强调了在广泛使用之前了解新化学化合物的毒性和环境行为的重要性 (王等人,2019 年)。
药理学和生物应用:化合物的药理特性,包括它们的神经保护和行为特性,在药物发现和开发中至关重要。对氟比洛芬等化合物的研究证明了潜在的治疗益处和作用机制,强调了化学研究在医学应用中的重要性 (舒斯特等人,1998 年)。
属性
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-(pyridin-4-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-15-2-1-3-16(20)13(15)10-14-17(23)6-9-22(18(14)24)11-12-4-7-21-8-5-12/h1-9,23H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHIVOECRZCMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CN(C2=O)CC3=CC=NC=C3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B1463932.png)

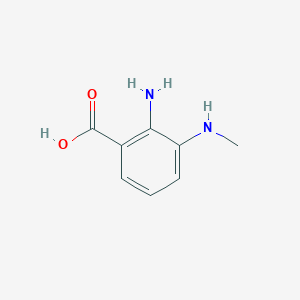

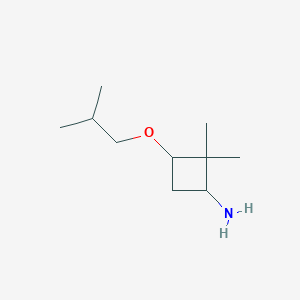

![1-[4-(2-Methoxyethoxy)-phenyl]-propan-2-one](/img/structure/B1463941.png)


